molecular formula C18H17N3O2 B2997270 Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate CAS No. 1797885-19-8

Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No. B2997270
CAS RN: 1797885-19-8
M. Wt: 307.353
InChI Key: STIVJORLLBGFIZ-UHFFFAOYSA-N
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Description

Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a yellow solid .


Synthesis Analysis

The synthesis of Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate and 1-cyclopropyl-4,4-difluorobutane-1,3-dione . The synthesis of similar compounds has been achieved using deep eutectic solvents (DES), which provide several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR (300 MHz, CDCl3) shows a triplet-quartet pattern at δ 1.35 and 4.32 . High-resolution mass spectrometry (HRMS) analyses can be carried out using an Agilent Q-TOF-Mass Spectrometer 6540-UHD in the ESI techniques at 70 eV .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines, the class of compounds to which Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate belongs, have been synthesized via reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 161–163 ºC . More detailed physical and chemical properties can be obtained through further experimental analysis.

Scientific Research Applications

Antibacterial Research

Pyrazolo[1,5-a]pyrimidines have been investigated for their antibacterial activities against a variety of bacteria, including both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa, Escherichia coli) strains. The compound could potentially be explored for its efficacy in this field .

Synthetic Chemistry

These compounds serve as key intermediates in synthetic chemistry, allowing for the preparation of novel disubstituted derivatives via sequential site-selective cross-coupling reactions. This can lead to the creation of new molecules with potential applications in various fields .

Structural Modifications

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows for versatile structural modifications at multiple positions on the ring system. This adaptability can be utilized in drug design and development to optimize pharmacological properties .

Pharmaceutical Interest

Pyrazolo[1,5-a]pyrimidines are purine analogues with properties as antimetabolites in purine biochemical reactions. They have attracted pharmaceutical interest due to their antitrypanosomal activity and potential therapeutic applications .

Mechanism of Action

Target of Action

Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a derivative of pyrazolo[1,5-a]pyrimidines, which are known to be purine analogues . These compounds have been shown to have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest due to their diverse biological activities .

Mode of Action

Pyrazolo[1,5-a]pyrimidines, in general, are known to interact with various targets, leading to changes in cellular processes . They have been reported to exhibit activities such as HMG-CoA reductase inhibition, COX-2 selective inhibition, AMP phosphodiesterase inhibition, and KDR kinase inhibition .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines are involved in various biochemical pathways due to their antimetabolite properties . They can interfere with purine biochemical reactions, affecting the synthesis of DNA and RNA . This interference can lead to the inhibition of cell growth and proliferation, particularly in cancer cells .

Pharmacokinetics

The presence of fluorine atoms or fluoroalkyl groups in similar compounds has been shown to increase their metabolic stability, lipophilicity, and binding affinity to receptors . These properties can enhance the bioavailability of the compound.

Result of Action

Pyrazolo[1,5-a]pyrimidines have been reported to exhibit antitrypanosomal, antischistosomal, antimicrobial, and antianxiety activities . They have also been used as agents for the treatment of sleep disorders and as oncological agents .

Action Environment

The synthesis of similar compounds has been reported to be influenced by the reaction conditions, including the use of deep eutectic solvents, which provide a benign environment, high yield, and simple work-up procedure .

properties

IUPAC Name

ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-2-23-18(22)16-10-14(13-8-9-13)19-17-11-15(20-21(16)17)12-6-4-3-5-7-12/h3-7,10-11,13H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIVJORLLBGFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC(=NN12)C3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate

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